3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has gained attention in various scientific fields due to its distinctive chemical structure and potential applications. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, substituted with amino, methoxypropyl, and fluoroethyl groups. Its unique structure allows for diverse interactions within biological systems, making it a candidate for further research in medicinal chemistry and other applications.
3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound can be classified as a potential pharmaceutical intermediate due to its structural features that may influence biological pathways.
The synthesis of 3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide typically involves several steps starting from readily available starting materials:
These methods highlight the multi-step synthetic approach required to construct this complex molecule, emphasizing the need for careful control of reaction conditions to achieve desired yields and purity.
The molecular formula of 3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide is , and it has a molecular weight of approximately 244.27 g/mol. The structure can be represented using various chemical notation systems:
InChI=1S/C10H17FN4O2/c1-19-4-2-3-15-9(18)7-5-17(16-8(7)14)6-10(11,12)13/h5H,2-4,6H2,1H3,(H2,14,16)(H,15,18)
COCCCNC(=O)C1=CN(N=C1N)CC(F)(F)F
This detailed structural information provides insight into how different functional groups are arranged within the molecule and their potential interactions .
3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions:
These reactions are pivotal in exploring further modifications of the compound to enhance its biological activity or alter its properties for specific applications.
The mechanism of action for 3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it has been suggested that this compound could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.27 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Flash Point | Not available |
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications .
3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
This comprehensive overview highlights the significance of 3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide in both academic research and practical applications across multiple fields.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: